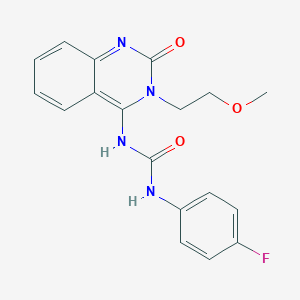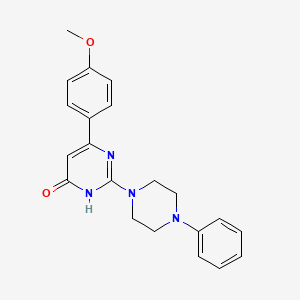![molecular formula C22H19BrClN5O2 B14104286 9-(4-bromophenyl)-3-(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14104286.png)
9-(4-bromophenyl)-3-(2-chlorobenzyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is a complex organic molecule that features a quinoline core structure, substituted with bromine, chlorine, and other functional groups. It is often used in early discovery research due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Bromination: Bromobenzene is reacted with anhydrous aluminum chloride in dry carbon disulfide to form bromoacetophenone.
Cyclization: The bromoacetophenone undergoes cyclization with 2-pyridinecarboxamide under acidic conditions to form the quinoline core.
Substitution: The quinoline core is then subjected to substitution reactions with chlorophenyl and other groups to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques like chromatography and crystallization are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine or chlorine sites using reagents like sodium methoxide
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of methoxy-substituted quinoline derivatives
Aplicaciones Científicas De Investigación
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide: shares similarities with other quinoline derivatives such as:
Uniqueness
What sets N-(5-bromo-2-pyridinyl)-4-(3-chlorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications .
Propiedades
Fórmula molecular |
C22H19BrClN5O2 |
|---|---|
Peso molecular |
500.8 g/mol |
Nombre IUPAC |
9-(4-bromophenyl)-3-[(2-chlorophenyl)methyl]-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione |
InChI |
InChI=1S/C22H19BrClN5O2/c1-26-19-18(20(30)29(22(26)31)13-14-5-2-3-6-17(14)24)28-12-4-11-27(21(28)25-19)16-9-7-15(23)8-10-16/h2-3,5-10H,4,11-13H2,1H3 |
Clave InChI |
DUXFTXDBWDWRII-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C(=O)N(C1=O)CC3=CC=CC=C3Cl)N4CCCN(C4=N2)C5=CC=C(C=C5)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B14104204.png)

![3-benzyl-9-(4-chlorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B14104210.png)
![5-(2-hydroxy-4-methylphenyl)-N-[2-(phenylcarbamoyl)-1-benzofuran-3-yl]-1H-pyrazole-3-carboxamide](/img/structure/B14104217.png)
![3-[3-oxo-3-(1,2,3,4-tetrahydroisoquinolin-2-yl)propyl]-1-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B14104226.png)
![methyl 2-({[5-(2,3-dihydro-1-benzofuran-5-yl)-1H-pyrazol-3-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate](/img/structure/B14104231.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B14104232.png)
![7-Chloro-1-(2-fluorophenyl)-2-(2-hydroxyethyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104239.png)
![ethyl 4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B14104242.png)

![5-[(4-chlorophenyl)amino]-N-[4-(propan-2-yl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B14104258.png)
![1-(carbamoylmethyl)-N-[(furan-2-yl)methyl]-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B14104262.png)
![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104267.png)
![1-(4-Bromophenyl)-2-propyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14104273.png)
